
3-cis-Hydroxyglibenclamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cis-Hydroxyglibenclamide is a metabolite of glibenclamide, a second-generation sulfonylurea used in the treatment of non-insulin-dependent diabetes mellitus. This compound is formed in the liver through the hydroxylation of glibenclamide and is known for its hypoglycemic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cis-Hydroxyglibenclamide involves the hydroxylation of glibenclamide. This reaction typically occurs in the liver, where glibenclamide is metabolized by cytochrome P450 enzymes to form this compound and other metabolites .
Industrial Production Methods
it can be synthesized in the laboratory using specific hydroxylation reactions involving glibenclamide as the starting material .
Análisis De Reacciones Químicas
Types of Reactions
3-cis-Hydroxyglibenclamide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-cis-Hydroxyglibenclamide has several scientific research applications, including:
Chemistry: Used as an analytical standard for studying the metabolism of glibenclamide and its derivatives.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Studied for its hypoglycemic effects and potential therapeutic applications in diabetes management.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
3-cis-Hydroxyglibenclamide exerts its effects by increasing insulin secretion from pancreatic beta cells. It acts as an insulin secretagogue, binding to specific receptors on the beta cells and stimulating the release of insulin. This mechanism helps lower blood glucose levels in diabetic patients .
Comparación Con Compuestos Similares
Similar Compounds
4-trans-Hydroxyglibenclamide: Another metabolite of glibenclamide with similar hypoglycemic effects.
Glibenclamide: The parent compound from which 3-cis-Hydroxyglibenclamide is derived.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other metabolites and derivatives of glibenclamide. Its unique structure contributes to its specific pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C23H28ClN3O6S |
|---|---|
Peso molecular |
510.0 g/mol |
Nombre IUPAC |
5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1 |
Clave InChI |
VFBAJFAMXTVSQA-ZWKOTPCHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
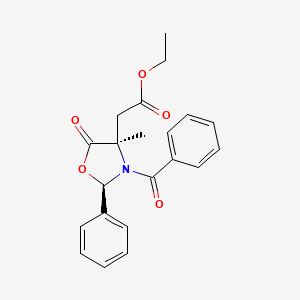
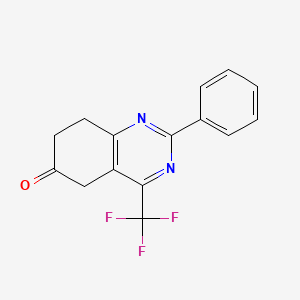
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
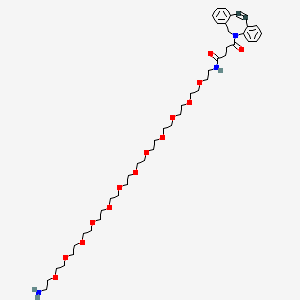
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
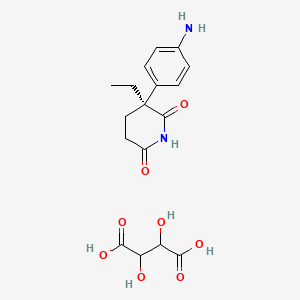
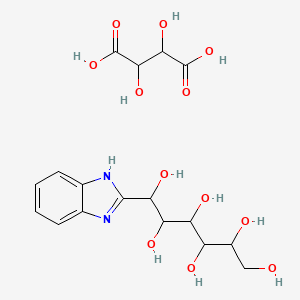
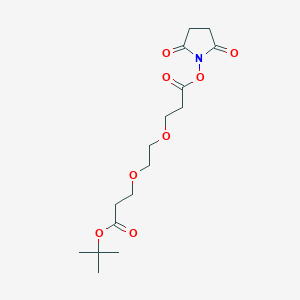

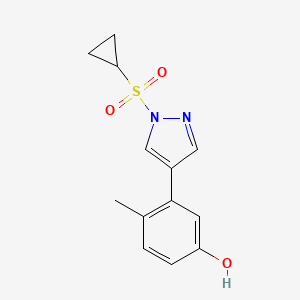
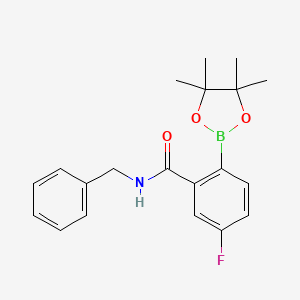
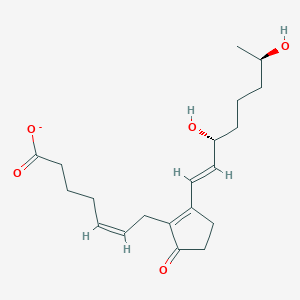
![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
